molecular formula C8H9ClFN B2499665 3-chloro-N-ethyl-4-fluoroaniline CAS No. 106847-36-3

3-chloro-N-ethyl-4-fluoroaniline

Cat. No.: B2499665
CAS No.: 106847-36-3
M. Wt: 173.62
InChI Key: KPLNQQYCPBGEGK-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-4-fluoroaniline is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.62. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds are crucial in the synthesis of pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and lipid solubility. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, demonstrates the importance of fluorinated intermediates in drug synthesis. This method addresses the challenges of cost and safety associated with traditional synthesis routes, showcasing the ongoing innovation in the field of fluorinated organic chemistry (Qiu et al., 2009).

Fluorescence in Biological and Medical Research

Fluorophores, compounds that can re-emit light upon light excitation, are extensively used in biological and medical imaging. Techniques like chlorophyll fluorescence imaging (CFI) leverage the properties of fluorophores to study plant photosynthesis and stress responses, illustrating the utility of fluorescence-based methods in plant science (Gorbe & Calatayud, 2012). Furthermore, fluorescence-guided surgery (FGS) systems utilize fluorophores for real-time cancer detection during surgical procedures, highlighting the critical role of fluorescence in enhancing surgical outcomes (DSouza et al., 2016).

Environmental and Safety Considerations

Despite their utility, fluorophores and fluorinated compounds must be carefully evaluated for toxicity and environmental impact. Research into the toxicity of widely used fluorophores underscores the importance of safety in the development and application of these compounds for in vivo diagnostic purposes (Alford et al., 2009).

Safety and Hazards

3-Chloro-N-ethyl-4-fluoroaniline is toxic if swallowed, in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

3-Chloro-N-ethyl-4-fluoroaniline is an important intermediate in the synthesis of various pharmaceuticals . As such, its demand is likely to increase with the rise in the field of medicine .

Mechanism of Action

Properties

IUPAC Name

3-chloro-N-ethyl-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLNQQYCPBGEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106847-36-3
Record name 3-chloro-N-ethyl-4-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of lithium aluminium hydride (44.1 g, 1.16 mmol) in absolute ether (700 ml) is treated dropwise with a solution of 3'-chloro-4'-fluoroacetanilide (BE Patent No. 891537; 109 g, 0.576 mol) in absolute THF (350 ml). The suspension obtained is stirred for 2 hours, then cooled to 0° and treated with a Rochelle salt solution (350 ml). The crystals obtained are filtered off and washed with ether. The organic solution is dried over magnesium sulphate and the solvent is distilled off under reduced pressure. There are obtained 97.5 g (97.5%) of 3-chloro-N-ethyl-4-fluoroaniline as an amorphous material.
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